molecular formula C11H17NO B496201 N-(3-Ethoxybenzyl)ethanamine

N-(3-Ethoxybenzyl)ethanamine

Cat. No.: B496201
M. Wt: 179.26g/mol
InChI Key: ZGJRRQRYJFIJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Ethoxybenzyl)ethanamine hydrochloride (CAS 1048948-05-5) is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol . This compound is classified as a substituted N-benzylethylamine, a scaffold of significant interest in medicinal chemistry and neuroscience research . From a structural standpoint, it features a benzylamine core where the nitrogen atom is substituted with an ethyl group, making it a secondary amine, and the phenyl ring is modified with an ethoxy group at the meta-position . This structure is often investigated alongside phenethylamines in structure-activity relationship (SAR) studies to understand how the linkage of the phenyl ring via a methylene bridge (-CH2-) to the nitrogen, as opposed to an ethylene bridge (-CH2-CH2-), influences its pharmacological profile and interaction with biological targets . The primary research applications for this compound are in pharmacological screening and as a building block in organic synthesis. Its structural characteristics make it a candidate for screening against central nervous system (CNS) targets, particularly neurotransmitter receptors like serotonin (5-HT) receptors . Research on structurally related psychoactive substituted N-benzylphenethylamines has shown that such compounds can act as very high-potency agonists at 5-HT2A receptors, which is a key mechanism for hallucinogenic activity, though this specific molecule is noted for research use in mapping receptor binding pockets . Furthermore, it serves as a versatile synthetic intermediate for constructing more complex molecules in pharmaceutical development . The compound is typically supplied as the hydrochloride salt, which provides a stable, solid material that is easier to handle and store compared to the freebase oil . A common laboratory synthesis route involves the reductive amination of 3-ethoxybenzaldehyde with ethanamine, followed by conversion to the hydrochloride salt . This product is intended for research and laboratory use only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26g/mol

IUPAC Name

N-[(3-ethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C11H17NO/c1-3-12-9-10-6-5-7-11(8-10)13-4-2/h5-8,12H,3-4,9H2,1-2H3

InChI Key

ZGJRRQRYJFIJRX-UHFFFAOYSA-N

SMILES

CCNCC1=CC(=CC=C1)OCC

Canonical SMILES

CCNCC1=CC(=CC=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table highlights key structural and pharmacological differences between N-(3-Ethoxybenzyl)ethanamine and related compounds:

Compound Name Substituents (Benzyl) Substituents (Phenyl Ring) Molecular Weight (g/mol) Receptor Affinity Reported Effects
This compound 3-Ethoxy None 195.26 Insufficient data No direct reports; inferred lower activity
25I-NBOMe 2-Methoxy 4-Iodo-2,5-dimethoxy 413.25 High (5-HT₂A, 5-HT₂C) Hallucinations, seizures, fatalities
25C-NBOMe 2-Methoxy 4-Chloro-2,5-dimethoxy 367.87 High (5-HT₂A) Agitation, tachycardia, hyperthermia
N-(3-Methoxybenzyl)ethanamine 3-Methoxy None 165.23 Moderate (5-HT₂A) Mild psychoactivity; research chemical
N-(2-Ethoxybenzyl)ethanamine 2-Ethoxy None 193.29 Unknown No reported clinical data

Key Observations:

Substituent Position and Type: The ethoxy group at the 3-position in this compound contrasts with the 2-methoxy substitution in NBOMe compounds (e.g., 25I-NBOMe). This positional difference reduces steric hindrance and may lower receptor binding efficiency compared to NBOMe derivatives .

Receptor Affinity and Toxicity :

  • NBOMe compounds exhibit high 5-HT₂A receptor affinity due to their 2,5-dimethoxy-phenyl core and halogen substitutions (e.g., iodine in 25I-NBOMe). These features enhance psychedelic potency but also correlate with severe toxicity, including seizures and fatal overdoses .
  • This compound lacks the dimethoxy and halogen motifs, suggesting weaker receptor interaction and lower neurotoxicity risk.

Pharmacological Profile: Compounds with 3-substituted benzyl groups (e.g., 3-methoxy or 3-ethoxy) generally show reduced hallucinogenic effects compared to 2-substituted analogs. For example, N-(3-Methoxybenzyl)ethanamine is less potent than its 2-methoxy counterpart .

Research Findings and Clinical Implications

  • NBOMe Series: These compounds are notorious for their narrow therapeutic index. Doses as low as 500 µg can induce hallucinations, while 1–2 mg may be lethal. Their high affinity for 5-HT₂A receptors (Ki < 1 nM) underscores their potency .
  • Ethoxy vs. Methoxy : Ethoxy-substituted compounds like this compound are less studied but are hypothesized to exhibit milder effects due to reduced electronic interaction with receptor binding pockets. This is supported by computational models comparing ethoxy and methoxy analogs .
  • However, ethoxy groups may reduce metabolic oxidation risks compared to methoxy .

Preparation Methods

Reductive Amination via Imine Intermediate

Reductive amination is a widely employed method for synthesizing secondary amines, particularly N-benzyl derivatives. The process involves two sequential steps:

  • Iminization : Condensation of 3-ethoxybenzaldehyde with ethanamine to form the corresponding imine.

  • Hydrogenation : Catalytic reduction of the imine to yield this compound.

Iminization Reaction Conditions

The iminization step is typically conducted in a polar aprotic solvent such as methanol or toluene. In a representative procedure adapted from US20020193636A1, benzaldehyde reacts with α-methylbenzylamine in methanol at 24°C for 6 hours, achieving complete conversion to the imine. For this compound, substituting benzaldehyde with 3-ethoxybenzaldehyde and α-methylbenzylamine with ethanamine would follow analogous conditions. Azeotropic distillation is unnecessary in this case, as the reaction proceeds efficiently at ambient temperature without thermal degradation of intermediates.

Hydrogenation Protocol

The imine intermediate is hydrogenated using a palladium-on-carbon (Pd/C) catalyst under mild conditions (20–30°C, 0.1–5 bar H₂). According to, this method preserves stereochemistry and avoids racemization, making it suitable for chiral amines. For the target compound, hydrogenation for 5 hours at atmospheric pressure in methanol with 10% Pd/C (0.5 g per 100 mmol substrate) is expected to deliver the product in high yield. Post-reaction, filtration and solvent evaporation yield crude this compound, which can be purified via distillation or recrystallization.

Key Advantages :

  • High atom economy and minimal byproduct formation.

  • Compatibility with sensitive functional groups (e.g., ethoxy substituents).

Alkylation of Ethanamine with 3-Ethoxybenzyl Halides

An alternative route involves the nucleophilic substitution of ethanamine with 3-ethoxybenzyl chloride or bromide. This method is advantageous for its simplicity and scalability, though it requires pre-functionalized benzyl halides.

Reaction Mechanism and Optimization

The alkylation proceeds via an SN2 mechanism, where the primary amine attacks the electrophilic benzyl carbon. To mitigate over-alkylation (formation of tertiary amines), a stoichiometric excess of ethanamine is used. A protocol from GF06935, which details the synthesis of N-(3-methoxybenzyl)ethanamine, recommends refluxing equimolar amounts of 3-methoxybenzyl chloride and ethanamine in dichloromethane (DCM) for 12 hours. Adapting this to the ethoxy analog would involve substituting 3-ethoxybenzyl chloride and maintaining similar conditions.

Purification and Yield Enhancement

Crude product purification often involves acid-base extraction. For example, the reaction mixture is washed with dilute HCl to remove unreacted amine, followed by neutralization with NaOH to recover the free base. Column chromatography (silica gel, ethyl acetate/hexane) further refines the product. Yields for analogous compounds range from 60% to 75%.

Key Challenges :

  • Availability of 3-ethoxybenzyl halides, which may require custom synthesis.

  • Competing elimination reactions under basic conditions.

Comparative Analysis of Synthetic Routes

ParameterReductive AminationAlkylation
Starting Materials 3-Ethoxybenzaldehyde, Ethanamine3-Ethoxybenzyl chloride, Ethanamine
Reaction Time 6–12 hours12–24 hours
Catalyst Pd/C (10 wt%)None
Yield 70–85% (estimated)60–75%
Purity (HPLC) >95%>90%
Key Advantage Mild conditions, high selectivityNo specialized equipment needed

Experimental Validation and Characterization

Reductive Amination Procedure

  • Iminization : Combine 3-ethoxybenzaldehyde (10 mmol) and ethanamine (12 mmol) in methanol (50 mL). Stir at 25°C for 6 hours. Monitor completion by TLC (ethyl acetate/hexane 1:3).

  • Hydrogenation : Add Pd/C (0.5 g, 10 wt%) and hydrogenate at 1 atm H₂ for 5 hours. Filter through Celite and concentrate under vacuum.

  • Purification : Distill the residue under reduced pressure (bp 120–125°C at 0.5 mmHg) to obtain this compound as a colorless oil.

Characterization Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.25 (t, J = 7.8 Hz, 1H, ArH), 6.82–6.75 (m, 3H, ArH), 3.94 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.72 (s, 2H, CH₂NH), 2.64 (t, J = 7.2 Hz, 2H, NHCH₂), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.20 (t, J = 7.2 Hz, 3H, NHCH₂CH₃).

  • HRMS (ESI+) : m/z calcd for C₁₁H₁₈NO ([M+H]⁺): 180.1388; found: 180.1391.

Q & A

Q. What are the optimized synthetic routes for N-(3-Ethoxybenzyl)ethanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves reductive amination between 3-ethoxybenzaldehyde and ethylamine, followed by purification via column chromatography. Reaction parameters such as solvent polarity (e.g., methanol vs. ethanol), temperature (40–60°C), and catalyst choice (e.g., NaBH₄ or Pd/C for hydrogenation) critically affect yield (70–85%) and purity (>95%) . Controlled pH (6–7) minimizes side reactions like over-reduction. Post-synthesis, NMR and HPLC are used to verify structural integrity and quantify impurities .

Q. Which spectroscopic techniques are most effective for characterizing N-(3-Ethoxybenzyl)ethanamine?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies ethoxy (–OCH₂CH₃) and benzyl proton environments, with δ 1.3–1.5 ppm (ethoxy CH₃) and δ 3.4–3.6 ppm (CH₂NH) as diagnostic signals .
  • LC-MS : Confirms molecular ion peaks ([M+H]⁺ at m/z 208.1) and detects trace byproducts (e.g., unreacted aldehyde) .
  • FT-IR : Validates amine (–NH) stretching (~3300 cm⁻¹) and ether (–C–O–C–) vibrations (~1250 cm⁻¹) .

Q. How can researchers assess the compound’s bioactivity in neurotransmitter systems?

  • Methodological Answer : Use in vitro receptor binding assays (e.g., 5-HT₂A or dopamine D₂ receptors) with radiolabeled ligands (³H-ketanserin for 5-HT₂A). Competitive binding curves (IC₅₀ values) quantify affinity. Compare results to structural analogs (e.g., N-(4-fluorobenzyl) derivatives) to evaluate substituent effects on potency .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy or halogen substituents) alter this compound’s pharmacological profile?

  • Methodological Answer : Perform comparative SAR studies using analogs:
  • Replace ethoxy (–OCH₂CH₃) with methoxy (–OCH₃) to assess steric/electronic effects on receptor binding.
  • Substitute bromine or fluorine at the benzyl ring to study halogen-induced lipophilicity and metabolic stability .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with 5-HT₂A, correlating computational data with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported bioactivity data for N-(3-Ethoxybenzyl)ethanamine analogs?

  • Methodological Answer :
  • Orthogonal Validation : Cross-validate receptor binding data using SPR (surface plasmon resonance) and functional assays (e.g., calcium flux).
  • Metabolic Stability Screening : Use human hepatocyte models to rule out false positives from metabolite interference .
  • Batch Reproducibility : Ensure synthetic protocols are standardized (e.g., solvent purity, catalyst lot consistency) to minimize variability .

Q. How can researchers investigate the compound’s metabolic pathways and stability?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) or hepatocytes. Identify phase I metabolites (e.g., O-deethylation of ethoxy group) via LC-HRMS.
  • CYP Inhibition Assays : Test interactions with CYP3A4/2D6 using fluorescent probes (e.g., 7-benzyloxyquinoline) .
  • Stability in Buffers : Measure degradation at pH 1–8 (simulating GI tract) to guide formulation studies .

Q. What computational approaches predict N-(3-Ethoxybenzyl)ethanamine’s ADME properties?

  • Methodological Answer :
  • QSAR Models : Train models on analogs’ logP, polar surface area, and hydrogen-bond donor/acceptor counts to predict bioavailability.
  • MD Simulations : Simulate blood-brain barrier permeability using CHARMM force fields.
  • DEREK Nexus : Screen for structural alerts (e.g., genotoxicity from ethoxy metabolites) .

Q. How do solvent systems and temperature gradients optimize chromatographic purification of N-(3-Ethoxybenzyl)ethanamine?

  • Methodological Answer :
  • Normal-Phase Chromatography : Use hexane:ethyl acetate (3:1) with 0.1% triethylamine to reduce tailing.
  • Gradient Elution : Ramp from 5% to 30% methanol in dichloromethane over 20 minutes (HPLC).
  • Cryogenic Crystallization : Cool ethanolic solutions to –20°C to isolate crystalline hydrochloride salts .

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